11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one
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Overview
Description
11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a chemical compound known for its diverse applications in the field of medicinal chemistry. It is a derivative of dibenzothiazepine and is often studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves the reaction of 4-methylbenzyl chloride with 2-aminothiophenol to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form sulfoxides and sulfones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert it into corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antipsychotic and neuroprotective agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through antagonism of various neurological receptors. It binds to dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic receptors. This multi-receptor binding profile contributes to its therapeutic effects, particularly in the treatment of schizophrenia and other psychotic disorders .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Another dibenzothiazepine derivative with similar receptor binding profiles.
Clozapine: A tricyclic dibenzodiazepine with antipsychotic properties.
Olanzapine: A thienobenzodiazepine with a similar mechanism of action.
Uniqueness
11-(4-methylphenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C26H23NOS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one |
InChI |
InChI=1S/C26H23NOS/c1-17-11-13-19(14-12-17)26-25-22(27-21-9-5-6-10-24(21)29-26)15-20(16-23(25)28)18-7-3-2-4-8-18/h2-14,20,26-27H,15-16H2,1H3 |
InChI Key |
JKPNFIOHOVIGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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